molecular formula C24H38O6 B15345385 Aphidicolin diacetate

Aphidicolin diacetate

Cat. No.: B15345385
M. Wt: 422.6 g/mol
InChI Key: BQQCSRFFINZFKJ-SSQXTBJISA-N
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Description

Aphidicolin diacetate is a semi-synthetic derivative of aphidicolin, a tetracyclic diterpene originally isolated from the fungus Cephalosporium aphidicola. Aphidicolin is a potent inhibitor of B-family DNA polymerases (Pol α, δ, ε), which are critical for eukaryotic DNA replication . The diacetate modification enhances its lipophilicity, likely improving bioavailability and stability, making it a prodrug that hydrolyzes to active aphidicolin in vivo.

Properties

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

IUPAC Name

[(1R,2S,5R,6R,7R,10S,12S,13R)-13-(acetyloxymethyl)-5,13-dihydroxy-2,6-dimethyl-6-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate

InChI

InChI=1S/C24H38O6/c1-15(25)29-13-21(3)19-6-5-17-11-18-12-23(17,22(19,4)8-7-20(21)27)9-10-24(18,28)14-30-16(2)26/h17-20,27-28H,5-14H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-/m0/s1

InChI Key

BQQCSRFFINZFKJ-SSQXTBJISA-N

Isomeric SMILES

CC(=O)OC[C@]1([C@@H]2CC[C@H]3C[C@H]4C[C@]3([C@]2(CC[C@H]1O)C)CC[C@@]4(COC(=O)C)O)C

Canonical SMILES

CC(=O)OCC1(C2CCC3CC4CC3(C2(CCC1O)C)CCC4(COC(=O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aphidicolin diacetate can be synthesized through the acetylation of aphidicolin. The process involves the reaction of aphidicolin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Cephalosporium aphidicola to produce aphidicolin, which is then subjected to acetylation. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of aphidicolin .

Chemical Reactions Analysis

Types of Reactions

Aphidicolin diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and acetylated derivatives of aphidicolin .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Aphidicolin vs. Aphidicolin Diacetate

  • Aphidicolin : Directly inhibits Pol α, δ, and ε by binding to the active site, preventing dNTP incorporation. Structural studies show it induces an open conformation in the polymerase fingers domain due to the absence of a triphosphate moiety, blocking substrate binding .
  • This compound : Functions as a prodrug, converting to aphidicolin post-administration. The diacetate groups improve membrane permeability, addressing solubility limitations of the parent compound .

Dehydroaltenusin :

  • Moderately inhibits Pol α (IC₅₀ = 9.9 μM) and shares a diterpene scaffold with aphidicolin but differs in substituents, leading to reduced potency and selectivity .

Pharmacokinetic and Physicochemical Properties

Compound Solubility Plasma Half-Life Key Limitations
Aphidicolin Low (aqueous) Short (~1–2 hrs) Rapid clearance, poor bioavailability
This compound High (lipophilic) Extended Requires hydrolysis to active form
C12 Moderate Not reported Narrow spectrum (Pol α only)
Dehydroaltenusin Low Not reported Lower potency and selectivity

Structural and Functional Insights

  • Aphidicolin : Lacks a triphosphate group, preventing finger domain closure in Pol α/δ/ε and stalling replication .
  • C12 : Structural modifications (unreported in evidence) confer Pol α specificity, likely through interactions with unique active-site residues absent in Pol δ/ε .
  • 4-Chloro-oxyphenisatin Diacetate : A structurally unrelated diacetate compound used in functional foods, highlighting the versatility of diacetate modifications in enhancing stability .

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